molecular formula C15H21N3O3S B2751699 N-(2-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1423995-33-8

N-(2-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2751699
CAS No.: 1423995-33-8
M. Wt: 323.41
InChI Key: SIIVILJDFMISOF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1423995-33-8) is a chemical compound with the molecular formula C15H21N3O3S and a molecular weight of 323.4 g/mol . This synthetic specialty chemical is a derivative of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, a core structure recognized for its significant research value in medicinal chemistry . The integration of the pyrazole heterocycle with a sulfonamide functional group creates a versatile pharmacophore, a feature known to be present in compounds with a range of physiological properties . The specific structural motif of pyrazole-sulfonamide derivatives is a subject of ongoing investigation, particularly in the field of anticancer research . Recent studies on related pyrazole-sulfonamide compounds have demonstrated promising antiproliferative activity against various cancer cell lines in vitro, highlighting their potential as candidates for the development of novel oncology therapeutics . Furthermore, pyrazole derivatives have been reported to exhibit a noteworthy antioxidant potential , with demonstrated abilities to inhibit ROS production, lipid peroxidation, and NADPH oxidase activity in cellular models . These properties make compounds in this class interesting for research into diseases mediated by oxidative stress . As a building block, this compound is useful for the synthesis of more complex molecules for pharmacological screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-11-15(12(2)18(3)17-11)22(20,21)16-10-14(19)9-13-7-5-4-6-8-13/h4-8,14,16,19H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIVILJDFMISOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Hydroxy-Phenylpropyl Side Chain: The hydroxy-phenylpropyl side chain can be attached through a nucleophilic substitution reaction, where the pyrazole sulfonamide reacts with an appropriate halide derivative of the hydroxy-phenylpropyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-(2-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylpropyl side chain may facilitate binding to these targets, while the sulfonamide group can modulate the compound’s activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights sulfonamide-pyrazole hybrids, enabling a comparative analysis based on substituents, spectral data, and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents/Features Reference
N-(2-Hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (Target) C₁₆H₂₁N₃O₃S (estimated) ~335.4 Not reported 1,3,5-Trimethylpyrazole; 2-hydroxy-3-phenylpropyl sulfonamide N/A
Compound 25 (N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide) C₁₈H₁₈ClN₅O₃S 421.88 178–182 3,4,5-Trimethylpyrazole; 4-chlorophenyl carbamoyl; pyridine-sulfonamide linkage
Compound 27 (4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide) C₂₁H₂₄ClN₅O₃S 470.0 138–142 4-Butyl-3,5-dimethylpyrazole; 4-chlorophenyl carbamoyl; pyridine-sulfonamide linkage

Key Observations:

Pyrazole Substitution Patterns :

  • The target compound employs a 1,3,5-trimethylpyrazole core, similar to Compound 24. However, Compound 27 substitutes the pyrazole with a 4-butyl group, enhancing lipophilicity .
  • The hydroxyl group in the target’s 2-hydroxy-3-phenylpropyl chain contrasts with the 4-chlorophenyl carbamoyl group in Compounds 25 and 27, which introduces halogen-based electronic effects .

Sulfonamide Linkage :

  • The target compound’s sulfonamide is attached to an aliphatic chain, whereas Compounds 25 and 27 feature a pyridine-sulfonamide linkage. This difference may influence solubility and steric interactions in biological systems .

Thermal Stability :

  • Compound 25 exhibits a higher melting point (178–182°C) compared to Compound 27 (138–142°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding from the carbamoyl group) . The target compound’s melting point is unreported but may vary based on its hydroxyl group’s ability to form hydrogen bonds.

Spectral Data :

  • IR Spectroscopy : Compounds 25 and 27 show characteristic peaks for NH (~3247–3344 cm⁻¹), C=O (1726–1727 cm⁻¹), and SO₂ (1164–1170 cm⁻¹). The target compound’s hydroxyl group would introduce a broad O-H stretch (~3200–3600 cm⁻¹) .
  • NMR Data : The target’s 2-hydroxy-3-phenylpropyl chain would produce distinct signals for aromatic protons (δ ~7.0–7.5 ppm) and hydroxyl-bearing methine (δ ~3.5–4.5 ppm), differing from the pyridine protons in Compounds 25/27 (δ ~7.5–9.3 ppm) .

Synthetic Pathways :

  • Compounds 25 and 27 were synthesized via reactions between sulfonamide precursors and isocyanates . The target compound may require a similar approach, substituting 4-chlorophenyl isocyanate with a hydroxy-phenylpropyl amine.

Research Implications and Limitations

  • Bioactivity: Pyrazole-sulfonamides are often explored as enzyme inhibitors (e.g., carbonic anhydrase) or antimicrobial agents.
  • Limitations : Absence of explicit data on the target compound’s synthesis, stability, or biological activity necessitates further experimental validation.

Biological Activity

N-(2-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole and sulfonamide class of drugs, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C15H20N4O2S
  • Molecular Weight : 320.41 g/mol

The presence of both the pyrazole and sulfonamide functional groups contributes to its pharmacological properties.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative activity against various cancer cell lines. Specifically, this compound was tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that this compound does not exhibit cytotoxicity at certain concentrations, suggesting a selective action against cancer cells without harming normal cells .

Table 1: Antiproliferative Activity Data

CompoundCell LineIC50 (µM)Cytotoxicity
This compoundU93712.5No
Mitomycin CU9370.5Yes

The mechanisms through which pyrazole derivatives exert their biological effects include:

  • Inhibition of Protein Glycation : This mechanism is crucial in preventing complications associated with diabetes.
  • Antibacterial and Antifungal Properties : Various studies have reported the effectiveness of pyrazole sulfonamides against bacterial strains and fungal infections .
  • Anti-inflammatory Effects : Research has shown that these compounds can significantly reduce levels of inflammatory markers such as TNF-α and IL-6 .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives revealed that those with specific substitutions exhibited enhanced anticancer properties. The compound was found to inhibit cell proliferation effectively in vitro while maintaining low cytotoxicity levels .

Case Study 2: Anti-inflammatory Properties

In another investigation, a derivative similar to this compound was tested for its anti-inflammatory activity using carrageenan-induced edema models in mice. The results showed a significant reduction in edema comparable to standard anti-inflammatory drugs .

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